molecular formula C7H7F2N3 B12954858 2-Amino-4,6-difluorobenzimidamide

2-Amino-4,6-difluorobenzimidamide

Cat. No.: B12954858
M. Wt: 171.15 g/mol
InChI Key: IOMYSNILUFHQRN-UHFFFAOYSA-N
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Description

2-Amino-4,6-difluorobenzimidamide is a chemical compound that belongs to the class of benzimidamides This compound is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzimidamide ring, along with an amino group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,6-difluorobenzimidamide typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2,4,6-trifluorobenzonitrile.

    Amination: The nitrile group is converted to an amide group through a reaction with ammonia or an amine under suitable conditions.

    Reduction: The resulting amide is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Fluorination: The final step involves the selective fluorination of the amine to introduce fluorine atoms at the 4 and 6 positions using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,6-difluorobenzimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Coupling: Palladium catalysts and boronic acids are typical reagents for coupling reactions.

Major Products

The major products formed from these reactions include substituted benzimidamides, nitro derivatives, hydroxylamines, and various coupled products depending on the specific reaction conditions.

Scientific Research Applications

2-Amino-4,6-difluorobenzimidamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-Amino-4,6-difluorobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dihydroxybenzimidamide
  • 2-Amino-4,6-dichlorobenzimidamide
  • 2-Amino-4,6-dimethylbenzimidamide

Uniqueness

2-Amino-4,6-difluorobenzimidamide is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. Fluorine atoms increase the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable compound in medicinal chemistry and other applications.

Properties

Molecular Formula

C7H7F2N3

Molecular Weight

171.15 g/mol

IUPAC Name

2-amino-4,6-difluorobenzenecarboximidamide

InChI

InChI=1S/C7H7F2N3/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H3,11,12)

InChI Key

IOMYSNILUFHQRN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(=N)N)F)F

Origin of Product

United States

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